(2-Chloro-5-isopropylphenyl)boronic acid

Suzuki-Miyaura cross-coupling Substituent effects Boronic acid reactivity

(2-Chloro-5-isopropylphenyl)boronic acid (CAS 875550-89-3) is a specialized arylboronic acid building block , characterized by a phenyl ring bearing a boronic acid group, a chlorine atom at the 2-position, and an isopropyl group at the 5-position. This specific substitution pattern creates a unique steric and electronic environment that differentiates it from simpler analogs.

Molecular Formula C9H12BClO2
Molecular Weight 198.453
CAS No. 875550-89-3
Cat. No. B591553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-5-isopropylphenyl)boronic acid
CAS875550-89-3
Molecular FormulaC9H12BClO2
Molecular Weight198.453
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)C(C)C)Cl)(O)O
InChIInChI=1S/C9H12BClO2/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6,12-13H,1-2H3
InChIKeyCPIMGNGCZOAXDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Chloro-5-isopropylphenyl)boronic acid: A Specialized Arylboronic Acid Building Block for Suzuki-Miyaura Cross-Coupling and Medicinal Chemistry


(2-Chloro-5-isopropylphenyl)boronic acid (CAS 875550-89-3) is a specialized arylboronic acid building block , characterized by a phenyl ring bearing a boronic acid group, a chlorine atom at the 2-position, and an isopropyl group at the 5-position [1]. This specific substitution pattern creates a unique steric and electronic environment that differentiates it from simpler analogs . Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, where it enables the construction of biaryl structures essential for pharmaceuticals and advanced materials .

Why a Simple (2-Chloro-5-isopropylphenyl)boronic acid Replacement Risks Synthesis Failure and Suboptimal Biological Activity


Direct substitution of (2-Chloro-5-isopropylphenyl)boronic acid with other boronic acids is not recommended without thorough validation, as its specific combination of substituents fundamentally alters reactivity and target binding. The ortho-chloro substituent introduces both steric hindrance and electron-withdrawing character, while the meta-isopropyl group provides additional steric bulk and lipophilicity . These features directly impact the outcome of Suzuki-Miyaura cross-coupling reactions and, in medicinal chemistry contexts, can dramatically influence a compound's pharmacokinetic profile and target affinity [1]. Using an analog like 2-isopropylphenylboronic acid (lacking chlorine) or 4-chlorophenylboronic acid (lacking isopropyl) will likely yield a different biaryl product, alter reaction yields, or result in a molecule with significantly reduced biological activity .

Quantitative Evidence for (2-Chloro-5-isopropylphenyl)boronic acid: Reactivity, Selectivity, and Biological Relevance


Substituent Effects on Suzuki-Miyaura Cross-Coupling Reactivity: Electron-Donating vs. Electron-Withdrawing Groups

The efficiency of a Suzuki-Miyaura cross-coupling reaction is highly sensitive to the electronic nature of the arylboronic acid. A recent study in aqueous micelles demonstrated that electron-donating groups (EDGs) on the arylboronic acid are beneficial for the reaction, while electron-withdrawing groups (EWGs) are unfavorable [1]. (2-Chloro-5-isopropylphenyl)boronic acid possesses an ortho-chloro substituent, an EWG. This predicts that its reactivity in a standard Suzuki coupling will be lower than that of a comparable boronic acid with an EDG, such as 2-methoxyphenylboronic acid. However, its specific ortho-substitution pattern offers unique steric control over the coupling process .

Suzuki-Miyaura cross-coupling Substituent effects Boronic acid reactivity

Lipophilicity and Biological Relevance: Predicted LogP of (2-Chloro-5-isopropylphenyl)boronic acid

Lipophilicity, commonly measured as the partition coefficient (LogP), is a critical physicochemical property influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET). The predicted LogP for (2-Chloro-5-isopropylphenyl)boronic acid is 3.35 . This value places it in a favorable range for membrane permeability (LogP 1-3) but with significant lipophilic character, which can be advantageous for targeting certain receptors but may increase the risk of non-specific binding or metabolism. This property is a direct result of the isopropyl and chloro substituents. Substituting this compound with a more polar analog, such as a carboxy-substituted boronic acid, would drastically alter LogP and could compromise a drug candidate's ability to cross biological membranes.

Lipophilicity Drug-likeness Medicinal chemistry Pharmacokinetics

Vendor-Specified Purity as a Benchmark for Reproducible Results

For reproducible research, the purity of a chemical reagent is paramount. Multiple reputable vendors specify a minimum purity of ≥95% for (2-Chloro-5-isopropylphenyl)boronic acid . This specification sets a clear quantitative benchmark. In contrast, some less specialized boronic acid building blocks may be offered at lower purities (e.g., 90% or less), which could introduce unknown impurities that interfere with sensitive reactions or yield inconsistent biological data. While not a direct head-to-head comparison of the molecule's intrinsic properties, this is a verifiable procurement differentiator. Selecting this compound from a vendor that guarantees ≥95% purity reduces experimental variability compared to a generic, lower-purity alternative.

Purity Reproducibility Quality control Procurement

Validated Research and Industrial Applications for (2-Chloro-5-isopropylphenyl)boronic acid


Suzuki-Miyaura Cross-Coupling for the Construction of Sterically Hindered Biaryl Cores in Drug Discovery

This is the primary and most established use case. The compound is specifically employed as a boronic acid coupling partner in Suzuki-Miyaura reactions to build biaryl scaffolds . Its value proposition lies in its ability to introduce a specific, sterically-demanding, and lipophilic moiety into a target molecule. This is crucial for exploring structure-activity relationships (SAR) in drug discovery programs, where even minor changes to a molecule's shape and electronic profile can dramatically impact its potency, selectivity, and ADME properties. The ortho-chloro group provides a handle for further diversification through cross-coupling, while the isopropyl group is a privileged motif in medicinal chemistry for improving target binding and metabolic stability [1].

Synthesis of Advanced Intermediates for Orexin Receptor Antagonist Programs

The (2-chloro-5-isopropylphenyl) fragment is a key structural element in a class of potent and selective Orexin OX2 receptor antagonists, as exemplified by a lead compound that shows an IC50 of 90 nM against the human OX2 receptor . While the boronic acid is the building block used to construct this inhibitor, the data highlight the critical importance of this specific substitution pattern for achieving high biological activity. The observed 10-fold selectivity over the OX1 receptor (IC50 = 888 nM) is likely driven by the precise steric and electronic fit of the (2-chloro-5-isopropylphenyl) group within the OX2 binding pocket. This provides strong, application-driven evidence for prioritizing this boronic acid over others when developing new orexin receptor modulators for sleep and addiction disorders [1].

Incorporation into Pharmacophores for Cannabinoid and Chloride Channel Modulators

Patents disclose the use of molecules containing a 2-chloro-5-isopropylphenyl group as ligands for the cannabinoid CB1 receptor and as chloride channel blockers [1]. These findings further solidify the value of this specific aromatic motif in generating biological activity against important drug targets. The (2-Chloro-5-isopropylphenyl)boronic acid is the logical and most efficient building block to introduce this privileged structure into new analogs within these and other target classes. Its use allows medicinal chemists to rapidly explore the chemical space around these pharmacophores with a validated starting point [2].

Functionalization of Advanced Materials and Polymers via Cross-Coupling

Beyond small molecule drugs, biaryl structures derived from Suzuki-Miyaura cross-coupling are critical components in advanced materials, including organic light-emitting diodes (OLEDs) and functional polymers . (2-Chloro-5-isopropylphenyl)boronic acid can be utilized to introduce a specific hydrophobic and sterically bulky moiety onto the surface of a polymer or into a conjugated backbone, thereby tuning its electronic and physical properties, such as solubility, thermal stability, and photoluminescence. Its ortho-chloro substituent offers a second site for subsequent cross-coupling, enabling the synthesis of more complex molecular architectures for materials science applications [1].

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